ABT-767

Catalog No.
S548566
CAS No.
M.F
M. Wt
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ABT-767

Product Name

ABT-767

IUPAC Name

NONE

solubility

Soluble in DMSO, not in water

Synonyms

ABT767; ABT 767; ABT-767

The exact mass of the compound ABT-767 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ABT-767 is a highly potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, exhibiting sub-nanomolar binding affinities [1]. Unlike earlier-generation PARP inhibitors designed primarily for combination therapies, ABT-767 acts as a robust PARP trapper, locking the PARP-DNA complex at sites of single-strand breaks [2]. This mechanism drives profound synthetic lethality in homologous recombination (HR)-deficient systems, particularly those harboring BRCA1 or BRCA2 mutations. For procurement and assay design, ABT-767 provides a well-characterized, highly cytotoxic single-agent benchmark for evaluating DNA damage response (DDR) pathways and screening mechanisms of acquired resistance.

Substituting ABT-767 with earlier-in-class alternatives like veliparib (ABT-888) fundamentally alters assay outcomes due to vast differences in PARP trapping efficiency [2]. While veliparib is a weak trapper optimized for tolerability in chemotherapy combinations, ABT-767 relies heavily on potent PARP trapping to exert single-agent cytotoxicity. Furthermore, ABT-767's efficacy is strictly modulated by the functional status of the non-homologous end joining (NHEJ) pathway; specifically, loss of 53BP1 expression restores HR and confers resistance to ABT-767 [1]. Using a generic PARP inhibitor without accounting for these specific trapping dynamics and 53BP1 dependencies will yield irreproducible cytotoxicity data in HR-deficient models.

Sub-Nanomolar Catalytic Inhibition of PARP1

ABT-767 demonstrates extreme catalytic potency against PARP1 with a Ki of 0.47 nM [1]. In contrast, the earlier-generation AbbVie comparator veliparib (ABT-888) exhibits a Ki of 5.2 nM [2]. This ~11-fold increase in target affinity ensures complete blockade of auto-PARylation at significantly lower concentrations.

Evidence DimensionCatalytic Inhibition (Ki)
Target Compound Data0.47 nM (PARP1)
Comparator Or BaselineVeliparib (5.2 nM for PARP1)
Quantified Difference~11-fold higher catalytic potency for ABT-767
ConditionsCell-free PARP1 enzyme inhibition assay

Allows researchers to achieve complete PARP inhibition at lower dosing thresholds, minimizing off-target effects in complex cellular assays.

Strict Dependency on 53BP1 for Assay Reproducibility

The synthetic lethality of ABT-767 in BRCA1-mutant models is strictly dependent on intact 53BP1 expression. Clinical and in vitro data show a strong negative correlation (r = -0.69, p = 0.004) between 53BP1 loss and ABT-767 efficacy, as 53BP1 deletion restores homologous recombination [1]. This defines a strict procurement and workflow requirement: cell line panels must be validated for 53BP1 status to ensure reproducible responses to ABT-767.

Evidence DimensionAntitumor Efficacy (Tumor Shrinkage Correlation)
Target Compound DataHigh efficacy in HR-deficient models with intact 53BP1
Comparator Or BaselineHR-deficient models with 53BP1 deletion
Quantified DifferenceStrong negative correlation between 53BP1 loss and ABT-767 efficacy (r = -0.69)
ConditionsBRCA1-mutant ovarian cancer biopsies and COV362 cells

Buyers must screen their cell models for 53BP1 status prior to procurement, as ABT-767 strictly requires intact 53BP1 to exert its synthetic lethal effect.

Enhanced PARP Trapping for Single-Agent Cytotoxicity

Unlike veliparib, which is a weak PARP trapper designed for combination with DNA-damaging agents, ABT-767 was engineered for potent PARP trapping [1]. This structural optimization locks PARP1/2 onto DNA single-strand breaks, shifting the compound's utility from a mere chemo-sensitizer to a highly cytotoxic single agent in HR-deficient models.

Evidence DimensionPARP Trapping Efficiency
Target Compound DataHigh PARP trapping potency driving single-agent cytotoxicity
Comparator Or BaselineVeliparib (Weak PARP trapping)
Quantified DifferenceABT-767 traps PARP significantly more effectively, enabling direct synthetic lethality
ConditionsIn vitro DNA damage repair assays in HR-deficient models

For assay designs requiring single-agent synthetic lethality rather than chemopotentiation, ABT-767 is the required choice over veliparib.

In Vivo Dosing Reproducibility and Formulation Independence

ABT-767 exhibits dose-proportional pharmacokinetics up to 500 mg BID with a half-life of ~2 hours, and critically, its oral bioavailability is completely unaffected by food intake [1]. This eliminates the need for strict fasting protocols in animal models, providing a highly reproducible in vivo exposure profile compared to compounds with food-dependent absorption.

Evidence DimensionIn Vivo Dosing Reproducibility (Food Effect)
Target Compound DataConsistent oral bioavailability (0% food effect deviation)
Comparator Or BaselineCompounds requiring strict fasting protocols
Quantified DifferenceEliminates diet-induced PK variability
ConditionsIn vivo oral administration (up to 500 mg BID)

Ensures highly reproducible in vivo exposure levels without requiring specialized dietary controls in animal models.

Single-Agent Synthetic Lethality Assays in HR-Deficient Models

Because ABT-767 is a highly potent PARP trapper with sub-nanomolar catalytic affinity (Ki = 0.47 nM), it is the optimal choice for evaluating single-agent cytotoxicity in BRCA1/2-mutated cell lines [1]. It provides a robust benchmark for synthetic lethality without the need for co-administration of DNA-damaging chemotherapy, distinguishing it from weak trappers like veliparib.

Screening for 53BP1-Mediated Resistance Mechanisms

Given the strong negative correlation (r = -0.69) between 53BP1 expression and ABT-767 efficacy, this compound is perfectly suited for assays investigating acquired PARP inhibitor resistance [2]. Researchers can use ABT-767 to selectively pressure HR-deficient models and isolate 53BP1-deleted resistant clones for downstream molecular profiling.

In Vivo Pharmacokinetic and Efficacy Modeling

ABT-767's dose-proportional pharmacokinetics and lack of food effect make it an ideal candidate for in vivo xenograft studies [1]. It allows for reliable, reproducible oral dosing without the confounding variables of diet-induced absorption fluctuations, streamlining the workflow for preclinical efficacy models.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023

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